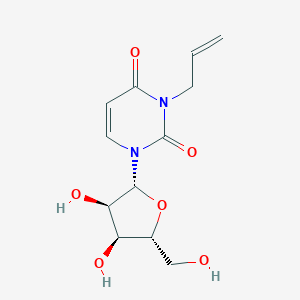

N3-Allyluridine

Descripción

Genesis and Significance as a Nucleoside Analogue

The genesis of N(3)-Allyluridine lies within the broader field of nucleoside synthesis and modification, driven by the desire to explore the impact of structural changes on biological activity and chemical properties. N3-substituted uridine (B1682114) derivatives, including N(3)-Allyluridine, can be synthesized through methods involving the alkylation of uridine at the N3 position of the uracil (B121893) base. One reported method for the preparation of N3-allyluridine involves the reaction of uridine with allyl bromide in the presence of potassium carbonate in a solvent mixture of dimethylformamide (DMF) and acetone, achieving a yield of 70%. This synthetic approach is analogous to methods used for synthesizing other N3-alkylated uridines, such as 3-methyluridine. ctdbase.org

The significance of N(3)-Allyluridine stems from its classification as a nucleoside analogue. Nucleoside analogues are valuable tools in chemical biology as they can act as probes to study enzymatic processes involving nucleosides and nucleotides, or as potential inhibitors or substrates for these enzymes. Modifications at the N3 position of the uracil ring can influence the compound's interaction with biological targets, its metabolic fate, and its incorporation into nucleic acids. The introduction of an allyl group, with its inherent unsaturation and lipophilicity compared to smaller alkyl groups, can further tune these properties, leading to unique biological effects not observed with the parent nucleoside or other simple alkylated derivatives. ctdbase.org

Scope of Academic Inquiry into N(3)-Allyluridine Research

Academic inquiry into N(3)-Allyluridine has primarily focused on evaluating its biological activities, particularly its effects on the central nervous system (CNS), and exploring its potential utility in the development of modified oligonucleotides.

Research has investigated the pharmacological effects of N(3)-Allyluridine (N3-AUd) in in vivo models, specifically in mice. These studies have employed pharmacological tests to assess CNS depressant effects, including the potentiation of pentobarbital-induced sleep, effects on diazepam-induced motor incoordination, and changes in spontaneous activity. While N(3)-Allyluridine itself did not induce hypnotic activity when administered intracerebroventricularly at a dose of 0.9 mg/mouse, it was found to potentiate pentobarbital-induced sleep. googleapis.comchem960.com Furthermore, N(3)-Allyluridine demonstrated a synergistic effect in experiments assessing diazepam-induced motor incoordination, although it did not cause motor incoordination on its own. googleapis.comchem960.com These findings suggest that N(3)-allylated compounds, including N(3)-Allyluridine, may exert more direct depressant effects on the CNS compared to the parent nucleosides, uridine and thymidine (B127349). googleapis.com Additionally, studies have shown that N(3)-Allyluridine can decrease spontaneous activity in mice. googleapis.com This research into the CNS effects of N3-substituted uridines, including the allyl derivative, has been conducted in the context of identifying compounds with potential CNS depressant properties, building upon earlier observations with N3-benzyluridine.

Beyond its pharmacological evaluation, N(3)-Allyluridine and other N3-substituted nucleosides have been considered in the context of developing modified oligonucleotides. The incorporation of modified nucleosides into synthetic oligonucleotides is a common strategy to enhance their stability against nuclease degradation, modulate their binding affinity to target nucleic acids, and influence their pharmacokinetic properties. While the specific impact of N(3)-Allyluridine on oligonucleotide properties requires further detailed investigation, the inclusion of N3-methyl-uridine in lists of modified residues used in synthetic oligonucleotides suggests that modifications at the N3 position are of interest in this area of research. This indicates a potential avenue for exploring the use of N(3)-Allyluridine as a building block for modified nucleic acid constructs in chemical biology.

Research Findings on N(3)-Allyluridine's CNS Effects in Mice

| Pharmacological Test | N(3)-Allyluridine Effect (0.9 mg/mouse, i.c.v.) | Comparison to Uridine/Thymidine Effect |

| Hypnotic Activity | None observed googleapis.comchem960.com | Uridine/Thymidine: No hypnotic activity observed |

| Pentobarbital-Induced Sleep Prolongation | Potentiated googleapis.comchem960.com | Greater than Uridine/Thymidine googleapis.com |

| Diazepam-Induced Motor Incoordination | Synergistic effect observed googleapis.comchem960.com | Synergistic effect observed googleapis.com |

| Spontaneous Activity | Decreased googleapis.com | Decreased googleapis.com |

Note: The data presented in this table is based on studies conducted in mice with intracerebroventricular (i.c.v.) administration of N(3)-Allyluridine at a dose of 0.9 mg/mouse, unless otherwise specified.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLZLBIWJOGXLK-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146158 | |

| Record name | N(3)-Allyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103951-13-9 | |

| Record name | N(3)-Allyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103951139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(3)-Allyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Derivatization of N 3 Allyluridine

Strategic Approaches to N(3)-Allyluridine Synthesis

The synthesis of N(3)-allyluridine typically originates from the uridine (B1682114) scaffold, requiring specific techniques to direct allylation to the desired N3 position.

General Synthesis from Uridine Scaffolds

General synthetic routes to N(3)-allyluridine often involve the reaction of uridine with allyl halides or similar allylating agents under basic conditions. However, uridine possesses multiple nucleophilic sites, including the N1 and N3 positions on the uracil (B121893) base and the 2', 3', and 5' hydroxyl groups on the ribose sugar. This can lead to the formation of a mixture of products, including O-allylated isomers and dialkylated species. Achieving selective N3-allylation requires careful control of reaction conditions, including the choice of base, solvent, and temperature.

One reported method for the synthesis of N3-allyluridine involves the reaction of uridine with allyl bromide in the presence of potassium carbonate in a mixture of DMF and acetone. museonaturalistico.it This approach, similar to the synthesis of 3-methyluridine, suggests that under these conditions, allylation at the N3 position of the uracil base can be achieved. museonaturalistico.it The product is then typically purified using techniques such as column chromatography and recrystallization. museonaturalistico.it

Regioselective Allylation Techniques to Favor N3-Substitution

Achieving high regioselectivity for N3-allylation over other positions, particularly the 2'- and 3'-hydroxyl groups and the N1 position, is a key challenge in the synthesis of N(3)-allyluridine. While general methods may yield mixtures, specific techniques have been explored to enhance N3 selectivity.

Alkylation of uracil derivatives can occur at both N1 and N3 positions. researchgate.netresearchgate.net The regioselectivity is influenced by factors such as the reaction conditions and the nature of the substituents on the uracil ring. researchgate.netresearchgate.net Studies on the regioselective N-alkylation of uracils highlight that the N3 position can be a site of nucleophilic attack, particularly in Michael-type additions or under specific basic conditions. researchgate.netresearchgate.net

In the context of nucleosides like uridine, the presence of the ribose sugar adds further complexity with its hydroxyl groups. Regioselective O-allylation at the 2' or 3' positions is often achieved using specific protecting group strategies or catalytic systems. tandfonline.comoup.comias.ac.in Conversely, to favor N3-allylation, strategies might involve protecting the hydroxyl groups on the ribose or employing conditions that specifically activate or target the N3 position of the uracil base.

Research indicates that avoiding N-allylation on the pyrimidine (B1678525) ring, particularly at the N3 position, can be achieved by protecting the imide function of uridine. oup.com This suggests that conversely, leaving the N3 position unprotected while potentially protecting other sites could favor N3-allylation. Palladium(0) catalysis with specific reagents has been reported for regioselective O-allylation, and while it can be extended to pyrimidine nucleosides, it may still lead to N3-allylation products if not carefully controlled. oup.com

Stereoselective Synthesis of this compound Derivatives

The synthesis of this compound itself does not involve stereoisomers related to the allylation site on the uracil base. However, if modifications are introduced to the allyl group or if the uridine scaffold itself is modified in a stereogenic manner, stereoselective synthesis becomes relevant for creating specific this compound derivatives.

While direct stereoselective allylation at the N3 position of uridine is not a primary concern due to the nature of the uracil ring, stereoselective approaches are critical for synthesizing modified nucleosides with chirality centers elsewhere. For example, stereoselective synthesis has been applied to create derivatives with modifications at the 2'-carbon of the ribose sugar. oup.comnih.gov These methods, such as the Keck allylation procedure, highlight the techniques used to control stereochemistry in nucleoside synthesis. oup.comnih.gov Applying similar principles could be necessary if synthesizing this compound derivatives with stereogenic centers on the allyl chain or the modified sugar moiety.

Synthesis and Characterization of Related Allylated Uridine Isomers for Comparative Analysis

To understand the specific properties conferred by the N3-allyl group, it is essential to synthesize and characterize related uridine isomers where the allyl group is located at different positions, such as the 2'- or 3'-hydroxyl groups.

2'-O-Allyluridine Derivatives: Synthetic Routes and Analytical Studies

2'-O-Allyluridine is an isomer where the allyl group is attached to the 2'-hydroxyl group of the ribose sugar. It is synthesized from uridine through allylation, with a focus on achieving regioselectivity for the 2'-OH group. biosynth.com

Synthetic routes often involve protecting the 3' and 5' hydroxyl groups to direct allylation to the 2' position. Regiospecific O-allylation of uridine has been reported using methods employing mild bases like dibutyltin (B87310) oxide in conjunction with phase transfer catalysts such as tetrabutylammonium (B224687) bromide. tandfonline.comias.ac.in Another approach utilizes palladium(0) catalysis with reagents like allyl ethyl carbonate to synthesize 2'-O-allyluridine, often requiring protection of the uracil base to prevent N3-allylation. oup.com

Characterization of 2'-O-allyluridine and its derivatives typically involves spectroscopic techniques, including NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry. Analysis of the regioselectivity of allylation can be confirmed by the chemical shifts observed in the NMR spectra. For instance, characteristic shifts in the ¹³C NMR signals of the 2'-C and 3'-C carbons can differentiate between 2'-O- and 3'-O-allylation. oup.com

2'-O-allyluridine has been used in the synthesis of 2'-O-allyl oligoribonucleotides, which are of interest as antisense compounds due to their nuclease resistance and hybridization properties. tandfonline.comoup.comoup.com

3'-O-Allyluridine Derivatives: Synthetic Pathways and Structural Elucidation

3'-O-Allyluridine is another isomer where the allyl group is located at the 3'-hydroxyl position of the ribose sugar. Its synthesis requires regioselective allylation at the 3'-OH group.

Similar to the synthesis of 2'-O-allyluridine, synthetic pathways to 3'-O-allyluridine often involve protecting group strategies to favor allylation at the 3' position. This might include protecting the 2' and 5' hydroxyl groups. Regioselective O-allylation procedures, potentially involving controlled reaction conditions or specific catalysts, are employed to achieve this.

Characterization of 3'-O-allyluridine involves similar analytical techniques as its 2'-isomer, primarily NMR spectroscopy and mass spectrometry. ¹³C NMR data is particularly valuable in distinguishing between the 2'-O- and 3'-O-allylated products, with distinct chemical shifts observed for the 2'-C and 3'-C signals depending on the site of allylation. oup.com

3'-O-allyluridine derivatives, such as 3'-O-allyl-UTP, have been explored in the context of molecular biology, for example, as reversible terminators in DNA sequencing by synthesis, highlighting the functional consequences of modifications at the 3' position. glpbio.comnih.gov

Data Tables

While specific detailed yields and reaction conditions for N(3)-allyluridine synthesis across various methods were not consistently available in a format suitable for a comparative data table from the search results, the following table summarizes key analytical data points that are typically used to characterize allylated uridine isomers, based on reported spectroscopic studies.

| Compound | Position of Allylation | Characteristic ¹³C NMR Shifts (ppm) (approximate) | Notes |

| Uridine | N/A | 2'-C: ~76, 3'-C: ~71 | Reference compound |

| 2'-O-Allyluridine | 2'-OH | 2'-C: Downfield shift (10-12 ppm), 3'-C: Upfield shift (4-6 ppm) oup.com | Synthesized via regioselective O-allylation tandfonline.comoup.comias.ac.in |

| 3'-O-Allyluridine | 3'-OH | 2'-C: Downfield shift (~5 ppm), 3'-C: Downfield shift (~5 ppm) oup.com | Synthesized via regioselective O-allylation |

| N(3)-Allyluridine | N3 | N-CH₂ signal: ~42-45 ppm oup.com | Allyl group on the uracil base N3 position |

Note: ¹³C NMR shifts are approximate and can vary depending on the solvent and specific conditions.

Detailed Research Findings

Research into the synthesis of allylated uridines highlights the challenges of regioselectivity. For instance, early attempts at alkylating pyrimidine nucleosides often resulted in undesirable N-alkylations. oup.com The use of protecting groups and specific catalytic systems, such as palladium(0) catalysts, has been instrumental in directing allylation to the desired hydroxyl positions (2' or 3'). tandfonline.comoup.comias.ac.in

Characterization by NMR spectroscopy is crucial for confirming the site of allylation. Studies have shown that the ¹³C NMR chemical shifts of the ribose carbons, particularly C2' and C3', are highly sensitive to O-allylation at these positions, providing clear evidence for the regiochemical outcome of the reaction. oup.com The presence of an allyl group on the N3 position of the uracil base is indicated by a characteristic signal for the N-CH₂ group in the ¹³C NMR spectrum, typically in the 42-45 ppm range. oup.com

The synthesis of this compound, while seemingly straightforward, competes with allylation at other sites. The development of selective methods is ongoing, driven by the potential applications of these modified nucleosides.

5-Allyluridine Derivatives: Preparation and Subsequent Functionalization

The preparation of 5-allyluridine, an isomer of N(3)-Allyluridine with the allyl group at the C5 position of the uracil base, has been reported. One approach involves the synthesis of 5-allyluridine according to established literature procedures, followed by its conversion to protected derivatives, such as 2′,3′,5′-tris-(tert-butyldimethylsilyl) derivative. biosyn.com Another method for synthesizing C-5 allyl uracil nucleosides involves the use of organopalladium intermediates. wikipedia.org

Chemical Modifications for Oligonucleotide Integration

The integration of modified nucleosides like N(3)-Allyluridine into oligonucleotides is typically achieved through solid-phase chemical synthesis, primarily utilizing the phosphoramidite (B1245037) method. mdpi.comnih.govnih.gov This method requires the modified nucleoside to be converted into a phosphoramidite building block.

Development of N(3)-Allyluridine Phosphoramidites

The development of phosphoramidite building blocks for modified nucleosides involves protecting the hydroxyl groups (typically the 5'-hydroxyl with a dimethoxytrityl (DMT) group and the 2'- and 3'-hydroxyls if present and reactive) and then phosphitylating the 3'-hydroxyl group to form the phosphoramidite moiety. taltech.eemdpi.comacs.org While the provided search results discuss the synthesis of phosphoramidites for other allyl-modified uridines, such as 2'-C-allyluridine and 2'-O-allyluridine, and N3-methyluridine nih.govgoogle.comuni-muenchen.de, specific detailed procedures for the development and synthesis of N(3)-Allyluridine phosphoramidites were not explicitly found in the consulted literature. However, the general synthetic strategies employed for preparing phosphoramidites of other modified nucleosides would likely be applicable to N(3)-Allyluridine, involving appropriate protection and phosphitylation steps. taltech.eemdpi.comacs.orggoogle.comresearchgate.net

Biochemical Mechanisms and Molecular Interactions of N 3 Allyluridine

Participation in Nucleoside and Nucleic Acid Metabolism

The introduction of the allyl group at the N(3) position of uridine (B1682114) can significantly alter its interaction with the enzymes involved in nucleoside metabolism and nucleic acid synthesis. This modification can influence how the cell processes this nucleoside and incorporates it into growing DNA and RNA chains.

Influence on Endogenous Nucleoside Metabolic Pathways

Modified nucleosides like N(3)-Allyluridine can enter the nucleotide salvage pathway, a cellular recycling system for nucleobases and nucleosides. In this pathway, nucleosides are typically phosphorylated by kinases to form nucleotides, which can then be used for DNA and RNA synthesis. For a related compound, N4-allylcytidine (a⁴C), it has been demonstrated that it can be incorporated into cellular RNA through the nucleotide salvage pathway. This process involves the conversion of a⁴C into its triphosphate form, which is then recognized and utilized by RNA polymerase rsc.org. This suggests a potential metabolic route for N(3)-Allyluridine, where it could be recognized by uridine-cytidine kinases and subsequently converted to its monophosphate, diphosphate, and triphosphate forms.

The efficiency of these enzymatic conversions is a critical factor in determining the extent to which N(3)-Allyluridine can participate in cellular processes. The substrate specificity of the enzymes in the salvage pathway, such as uridine phosphorylase and uridine kinase, plays a key role. These enzymes are responsible for converting uridine and other pyrimidine (B1678525) nucleosides into their corresponding nucleotides wikipedia.orgresearchgate.net. The presence of the allyl group at the N3 position may affect the binding and catalytic activity of these enzymes.

Interaction with Cellular Machinery for DNA and RNA Synthesis

Once converted to its triphosphate form, N(3)-Allyluridine triphosphate can act as a substrate for DNA and RNA polymerases. The incorporation of such modified nucleotides into a growing nucleic acid chain can have significant consequences. For instance, some modified nucleosides can act as chain terminators, halting the process of DNA or RNA synthesis nih.gov. The bulky allyl group at the N(3) position of the uridine base could sterically hinder the formation of the phosphodiester bond with the next incoming nucleotide, potentially leading to premature termination of transcription or replication.

The ability of a polymerase to incorporate a modified nucleotide is highly dependent on the specific enzyme and the nature of the modification. Studies with other N3-modified nucleosides, such as N3-methyladenine, have shown that such modifications can have a pronounced inhibitory effect on DNA polymerization nih.gov. This suggests that N(3)-Allyluridine could similarly interfere with the action of polymerases.

Enzymatic Recognition and Catalytic Modulation

The chemical structure of N(3)-Allyluridine influences how it is recognized and processed by various enzymes that interact with nucleotides and nucleic acids. These interactions can modulate the activity of these enzymes and affect the stability of the resulting modified nucleic acids.

Substrate Properties for Nucleotide-Processing Enzymes (e.g., RNA Polymerase)

For N(3)-Allyluridine to be incorporated into an RNA strand, its triphosphate derivative must be recognized as a substrate by RNA polymerase. Research on a degenerate ribonucleotide analogue, rPTP, which has a modification on the uracil (B121893) base, has shown that it can be readily incorporated into RNA transcripts by T3, T7, and SP6 RNA polymerases in place of UTP oup.com. This indicates that RNA polymerases can tolerate certain modifications on the pyrimidine ring.

Furthermore, studies on other uridine triphosphate analogs with modifications at the 5-position have demonstrated their compatibility with in vitro RNA selection procedures, acting as effective substrates for T7 RNA polymerase nih.gov. The efficiency of incorporation, however, can be lower than that of the natural nucleotide. The presence of the allyl group at the N3 position of uridine in N(3)-Allyluridine triphosphate would influence its binding to the active site of RNA polymerase and the subsequent catalytic steps of nucleotide addition. The polymerase's ability to accommodate this modification would determine the fidelity and efficiency of transcription.

Effects on Ribonuclease Activity and Nucleic Acid Stability

The presence of modified nucleosides within an RNA strand can significantly impact its stability and susceptibility to degradation by ribonucleases (RNases). Modifications can either enhance or decrease the stability of RNA secondary structures. For example, the modified nucleoside pseudouridine is known to stabilize RNA stacking interactions nih.gov. Conversely, a study on the thermal stability of RNA duplexes containing 3N-methyluridine at an internal position showed that this modification inhibits duplex formation nih.govresearchgate.net.

The allyl group at the N3 position of uridine could disrupt the Watson-Crick base pairing with adenosine (B11128), thereby destabilizing the RNA duplex. This altered structure could, in turn, affect its recognition and cleavage by ribonucleases. Some modifications can confer resistance to nuclease degradation, a property that is often exploited in the design of therapeutic oligonucleotides nih.gov. The specific impact of the N(3)-Allyluridine modification on the activity of various ribonucleases, such as RNase A, RNase H, and exonucleases, would depend on how the modification alters the conformation of the RNA substrate and its interaction with the enzyme's active site.

Enzymatic Degradation Profiles of N(3)-Allyluridine-Modified Oligonucleotides

The efficacy of therapeutic oligonucleotides often depends on their resistance to enzymatic degradation by nucleases present in biological systems nih.gov. Chemical modifications are frequently introduced into oligonucleotides to enhance their stability. The degradation of oligonucleotides is primarily carried out by exonucleases, which cleave nucleotides from the ends of the strand, and endonucleases, which cleave within the strand.

The nature of the chemical modification significantly influences the rate and pattern of enzymatic digestion nih.gov. While there is no specific data available on the enzymatic degradation of oligonucleotides containing N(3)-Allyluridine, studies on other modifications provide some insights. For instance, modifications to the phosphodiester backbone, the sugar moiety, or the nucleobase can all impact nuclease resistance nih.gov. The presence of the N(3)-allyl group on the uridine base could sterically hinder the approach of nuclease enzymes, thereby slowing down the degradation of the oligonucleotide. The precise degradation profile would need to be determined experimentally by incubating N(3)-Allyluridine-modified oligonucleotides with relevant nucleases and analyzing the cleavage products.

Molecular Biology of N(3)-Allyluridine's Cellular Effects

Investigation of Mechanisms Underlying Viral Resistance

Currently, there is no available research investigating the mechanisms by which N(3)-Allyluridine might confer viral resistance. To understand its potential antiviral properties, research would need to explore several key areas.

A primary focus would be to determine if N(3)-Allyluridine can be phosphorylated by cellular or viral kinases to its triphosphate form. This is a critical step for many nucleoside analogs to become active inhibitors of viral polymerases. Should N(3)-Allyluridine triphosphate be formed, its ability to act as a substrate for viral RNA-dependent RNA polymerases (RdRps) or reverse transcriptases would need to be assessed.

Further studies would be required to ascertain whether the incorporation of N(3)-Allyluridine monophosphate into a growing viral nucleic acid chain results in chain termination or introduces mutations that could be detrimental to the virus. The selectivity of N(3)-Allyluridine triphosphate for viral polymerases over host cell DNA and RNA polymerases would also be a crucial factor in determining its potential as a specific antiviral agent with a favorable safety profile.

Table 1: Hypothetical Research Parameters for Investigating N(3)-Allyluridine's Antiviral Mechanisms

| Research Question | Experimental Approach | Potential Outcome |

|---|---|---|

| Is N(3)-Allyluridine phosphorylated in cells? | In vitro kinase assays with cellular and viral kinases. | Determination of mono-, di-, and triphosphate formation. |

| Does N(3)-Allyluridine triphosphate inhibit viral polymerases? | Enzyme inhibition assays with purified viral RdRps or reverse transcriptases. | Measurement of IC50 values to quantify inhibitory potency. |

| Is N(3)-Allyluridine incorporated into viral RNA/DNA? | Primer extension assays using viral polymerases and templates. | Visualization of chain termination or full-length product formation. |

Modulation of Gene Expression at the Transcriptional and Post-Transcriptional Levels

The impact of N(3)-Allyluridine on host cell gene expression is another area that remains to be explored. Any investigation into this topic would need to consider its effects at both the transcriptional and post-transcriptional levels.

At the transcriptional level, studies would be necessary to determine if N(3)-Allyluridine or its metabolites can interfere with the activity of DNA-dependent RNA polymerases or transcription factors, thereby altering the rate of gene transcription.

Post-transcriptionally, the focus would shift to the potential incorporation of N(3)-Allyluridine into messenger RNA (mRNA) and other non-coding RNAs. If incorporated, it would be important to investigate how this modification affects mRNA processing events such as splicing, polyadenylation, and capping. Furthermore, the stability of mRNA containing N(3)-Allyluridine and its efficiency as a template for translation would be critical parameters to evaluate.

Table 2: Potential Areas of Investigation for N(3)-Allyluridine's Effects on Gene Expression

| Level of Regulation | Key Question | Example of Experimental Technique |

|---|---|---|

| Transcriptional | Does N(3)-Allyluridine affect global gene transcription? | RNA-sequencing (RNA-Seq) of treated vs. untreated cells. |

| Post-Transcriptional | Is N(3)-Allyluridine incorporated into cellular RNA? | Mass spectrometry-based analysis of total RNA. |

| Post-Transcriptional | Does incorporation affect mRNA splicing? | Splicing reporter assays. |

| Post-Transcriptional | Does incorporation alter mRNA stability? | Measurement of mRNA half-life using actinomycin D chase experiments. |

Structural and Functional Impact on Ribozymes

The influence of N(3)-Allyluridine on the structure and function of ribozymes is entirely unknown. Ribozymes are RNA molecules with catalytic activity, and their function is intimately linked to their three-dimensional structure.

To understand the potential impact of N(3)-Allyluridine, researchers would first need to synthesize RNA oligonucleotides containing this modified nucleoside. These modified RNAs could then be used to study the effects on the folding and stability of various ribozymes, such as the hammerhead or hairpin ribozymes. Techniques like circular dichroism and thermal melting studies could provide insights into structural changes.

Furthermore, the catalytic activity of ribozymes containing N(3)-Allyluridine would need to be assessed. In vitro cleavage assays could determine whether the modification enhances, inhibits, or has no effect on the ribozyme's catalytic rate. The precise location of the N(3)-Allyluridine within the ribozyme, whether in the catalytic core or in a structural domain, would likely be a critical determinant of its functional consequences.

Table 3: Framework for Studying the Impact of N(3)-Allyluridine on Ribozymes

| Aspect of Ribozyme Biology | Research Focus | Methodological Approach |

|---|---|---|

| Structure | Effect on ribozyme folding and stability. | Circular Dichroism (CD) Spectroscopy, Thermal Denaturation (Tm) Analysis. |

| Function | Impact on catalytic activity. | In vitro cleavage assays to measure reaction kinetics (kcat/KM). |

Structure Activity Relationship Sar and Molecular Design Principles

Methodological Frameworks for SAR Elucidation

To understand the SAR of N(3)-Allyluridine and related compounds, various methodological frameworks are employed. These approaches help to quantify the relationship between structural descriptors and biological responses, providing insights for rational design.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches aim to develop mathematical models that correlate structural properties of compounds with their biological activities. By quantifying molecular descriptors (e.g., electronic, steric, hydrophobic parameters), QSAR models can predict the activity of new, untested compounds and identify which molecular features are most important for activity researchgate.netresearchgate.net. While specific QSAR studies solely focused on N(3)-Allyluridine were not extensively found in the search results, QSAR has been successfully applied to N3-substituted imidacloprid (B1192907) derivatives to identify key structural features influencing insecticidal activity, such as molecular size, shape, and hydrogen bonding capacity acs.org. This suggests that similar QSAR methodologies could be valuable in understanding the SAR of N3-substituted nucleosides like N(3)-Allyluridine by correlating specific structural descriptors related to the N3-allyl group and the uridine (B1682114) scaffold with observed biological effects.

Analysis of Structure-Activity Landscapes

Structure-Activity Landscape (SAL) analysis provides a visual and analytical framework to understand how small changes in chemical structure lead to large changes in biological activity. This involves mapping compounds based on their structural similarity and representing their activity, highlighting "activity cliffs" where minor structural variations result in significant potency differences. Analyzing the SAL around N(3)-Allyluridine could reveal how the position and nature of the allyl group, as well as modifications elsewhere on the uridine core, contribute to distinct biological profiles. While no specific SAL analysis for N(3)-Allyluridine was found, this method is generally applicable to series of related compounds to understand the ruggedness or smoothness of the relationship between structure and activity.

Influence of N3-Substitution and Allyl Moiety on Biological Profile

The substitution at the N3 position of the uracil (B121893) base, particularly with an allyl group, can significantly influence the biological profile of uridine derivatives. This influence stems from the electronic, steric, and lipophilic properties conferred by the substituent. Studies on N3-substituted pyrimidine (B1678525) nucleosides have shown varied biological activities, including antinociceptive and central nervous system depressant effects, depending on the nature of the N3 substituent researchgate.net. For instance, benzyl (B1604629) and related groups at the N3 position of arabinofuranosyluracil (B3032727) demonstrated CNS depressant effects, while alkyl derivatives did not researchgate.net. This highlights the sensitivity of biological activity to the specific group attached at N3.

Positional and Substituent Effects on Bioactivity

The position of a substituent on the nucleoside scaffold and the specific chemical nature of the substituent are critical for bioactivity. For uridine, modifications can occur at various positions on the base (e.g., C5, C6, N3, O4) and the sugar (e.g., 2', 3', 5'). The N3 position is a key site for modification, and the type of group attached there has been shown to impact activity. For example, N3-substituted uridine derivatives have been synthesized and evaluated for various activities researchgate.net. The introduction of benzyl analogous groups at the N3 position of uridine increased hypnotic activity, while modification of the sugar moiety decreased it researchgate.net. This indicates a significant positional effect (N3 vs. sugar) and a substituent effect (benzyl vs. alkyl) on the observed biological outcome. In the context of oligonucleotides, the position of modified nucleosides and the nature of the modification (like a 2'-O-allyl group) can influence duplex stability and interaction with enzymes like RNase H researchgate.netnih.gov.

SAR in Oligonucleotides Containing N(3)-Allyluridine Derivatives

The incorporation of modified nucleosides, including N3-substituted uridines, into oligonucleotides can significantly impact their properties and biological activity, particularly in the context of antisense or siRNA therapeutics. While direct information on N(3)-Allyluridine incorporation into therapeutic oligonucleotides was not prominently found, studies on oligonucleotides containing other N3'-P5' phosphoramidate (B1195095) modifications (where the 3'-oxygen is replaced by nitrogen) have shown increased stability to nucleases and enhanced duplex formation with complementary DNA and RNA strands nih.govnih.gov. Oligonucleotides with 2'-O-allyl modifications have also been synthesized and evaluated for their properties, showing increased duplex melting temperatures researchgate.netnih.gov. The SAR in such modified oligonucleotides is complex, involving the interplay between the base modification (like N3-allylation), sugar modifications (e.g., 2'-O-allyl), the backbone structure (e.g., phosphodiester vs. phosphoramidate), and the sequence of the oligonucleotide. These modifications can influence cellular uptake, target binding affinity, and resistance to degradation, all of which are critical determinants of therapeutic efficacy nih.govnih.govpsu.edu.

Conformational Analysis and Hybridization Properties

Hybridization properties, particularly in the context of oligonucleotides, are significantly affected by nucleoside modifications. Oligonucleotides incorporating modified nucleosides are studied for their ability to hybridize with complementary nucleic acid sequences nih.govacs.org. Modifications can influence duplex stability and the kinetics of hybridization nih.govresearchgate.net. For instance, 2'-O-alkyl oligoribonucleotides, including those with 2'-O-allyl substitution, have shown improved hybridizing capability oup.com. While N(3)-allylation is distinct from 2'-O-allylation, the principle that allyl substitution can impact hybridization is relevant. Studies on different nucleoside modifications, such as locked nucleic acids (LNA) and 2'-O-methyl (2'-OMe) RNA, have demonstrated their effects on duplex stability and target affinity researchgate.netnih.govresearchgate.net. The position and nature of the modification play a role in these interactions researchgate.net.

Nuclease Resistance and Enzymatic Stability

Nuclease resistance and enzymatic stability are critical considerations for the potential therapeutic application of modified nucleosides and oligonucleotides researchgate.netnih.gov. Oligonucleotides are susceptible to degradation by nucleases in biological fluids oup.com. Chemical modifications are often introduced to enhance their stability against such degradation nih.govresearchgate.netoup.comgoogle.com.

Modifications at the 2'-O position of ribonucleotides, such as 2'-O-methyl RNA and 2'-C-allyl uridine, have been shown to increase the stability of RNA molecules against nucleolytic degradation nih.gov. Specifically, 2'-C-allyl uridine has been used in the catalytic core of hammerhead ribozymes to stabilize the core and maintain activity nih.gov. While N(3)-allyluridine has the allyl group at a different position (the base), the concept that allyl modification can influence enzymatic stability is pertinent.

Studies on various modified oligonucleotides have demonstrated that modifications can lead to increased resistance to enzymatic degradation researchgate.netacs.org. For example, oligonucleotides containing a difluorophosphonylated allylic ether moiety at the 2'-position showed improved thermal and metabolic stability compared to those with 2'-O-allyluridine acs.org. This suggests that the specific placement and chemical nature of the allyl-containing modification are important for its effect on stability.

Protection strategies, such as phosphorothioate (B77711) linkages and inverted deoxyabasic sugars at the termini of oligonucleotides, are also employed to enhance nuclease resistance nih.govgoogle.comscispace.com. These modifications, often used in conjunction with base or sugar modifications, contribute to increased serum half-life nih.gov.

While direct comparative data on the nuclease resistance of N(3)-Allyluridine versus unmodified uridine was not prominently found, the broader context of modified nucleosides indicates that substitutions can impact enzymatic stability. The structure-activity relationship studies on N3-substituted pyrimidine nucleosides often explore how these alterations affect their metabolic fate, which is intrinsically linked to enzymatic stability researchgate.net.

Summary of Modification Effects on Nuclease Resistance and Stability:

| Modification Type | Position | Effect on Nuclease Resistance/Stability | Relevant Findings |

| 2'-O-methyl RNA | 2'-O | Increased stability | Used to stabilize RNA against degradation nih.govresearchgate.net. |

| 2'-C-allyl uridine | 2'-C | Increased stability | Used in ribozymes to stabilize the catalytic core nih.gov. |

| Difluorophosphonylated allylic ether | 2'-position | Improved thermal and metabolic stability | Compared to 2'-O-allyluridine acs.org. |

| Phosphorothioate linkages | Backbone | Increased stability | Used at termini of oligonucleotides nih.govgoogle.comscispace.com. |

| Inverted deoxyabasic sugar | Termini | Increased stability | Used at termini of oligonucleotides nih.govscispace.com. |

Preclinical Research Paradigms and Mechanistic Investigations of N 3 Allyluridine Analogues

Antiviral Research: Mechanistic Basis in Preclinical Models

Preclinical studies have explored the antiviral potential of N3-Allyluridine analogues, investigating their mechanisms of action against various viruses.

Broad-Spectrum Antiviral Modalities

The concept of broad-spectrum antiviral agents, capable of targeting multiple viruses, is an area of active research nih.govmdpi.com. Nucleoside analogues are considered an essential class of such agents, often acting by disrupting viral RNA or DNA synthesis researchgate.netnih.gov. For example, ribavirin, a nucleoside analogue, exhibits broad-spectrum antiviral effects through multiple proposed mechanisms, including inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and viral polymerase inhibition nih.gov. Another nucleoside analogue, 3′-deoxy-3′-fluoroadenosine, has demonstrated potent, broad-spectrum antiviral activity against emerging flaviviruses, potentially by inhibiting viral RNA polymerase or suppressing cellular RNA synthesis nih.gov. While N(3)-Allyluridine is not explicitly mentioned in these broad-spectrum contexts within the search results, the mechanisms described for other nucleoside analogues, such as interference with viral polymerases and nucleic acid synthesis, represent potential avenues for the antiviral action of N(3)-Allyluridine analogues as well researchgate.netnih.govmdpi.com. Some broad-spectrum strategies also involve targeting host-cell machinery essential for viral replication or interfering with viral entry and assembly nih.govmdpi.comnih.gov.

Antineoplastic Research: Molecular Mechanisms in Preclinical Models

N(3)-Allyluridine analogues have also been investigated for their potential antineoplastic properties, with research focusing on their effects on cellular growth inhibition and modulation of signaling pathways.

Cellular Growth Inhibition Pathways

Preclinical studies suggest that N(3)-Allyluridine analogues may exert antineoplastic effects by inhibiting cellular growth. While direct mechanisms for N(3)-Allyluridine are not detailed in the provided results, related nucleoside analogues and uridine (B1682114) derivatives have shown activity against cancer cells. For instance, 3'-O-Allyluridine is reported to have anticancer activities and has been shown to inhibit the growth of cancer cells by blocking the synthesis of DNA and RNA biosynth.com. It is also noted to inhibit the production of ribonucleases, enzymes that break down RNA biosynth.com. The inhibition of DNA and RNA synthesis is a common mechanism by which nucleoside analogues and other compounds can impede the proliferation of rapidly dividing cancer cells researchgate.netbiosynth.comresearchgate.net. Tumor suppressor proteins, such as p53, play a critical role in regulating cell cycle and inducing growth arrest or apoptosis in response to stress signals, including nucleotide deprivation nih.gov.

Molecular Targeting and Signaling Pathway Modulation

Research into the antineoplastic mechanisms of various compounds often involves the modulation of key molecular targets and signaling pathways that are dysregulated in cancer frontiersin.orgmdpi.com. While specific data on N(3)-Allyluridine's interaction with these pathways are not present in the search results, the broader context of targeting signaling pathways in cancer is well-established. Pathways such as PI3K/AKT/mTOR, Wnt/β-catenin, and MAPK are frequently altered in various cancers and represent potential targets for therapeutic intervention frontiersin.orgmdpi.commdpi.com. For example, aberrant activation of the PI3K/AKT/mTOR pathway is linked to cancer initiation, progression, and drug resistance, making it a significant target in cancer therapy frontiersin.orgmdpi.commdpi.com. Some compounds exert antineoplastic effects by influencing these pathways, for instance, by inhibiting enzymes or interacting with receptors frontiersin.orgmdpi.comnnty.fun. The search results also mention that 3'-O-Allyluridine can be used as a substrate for phosphoramidites in the synthesis of oligonucleotides with modified backbones biosynth.com, and modified oligonucleotides are being explored as therapeutic agents that can target specific mRNA or modulate gene expression researchgate.netnih.govgoogle.com. This suggests a potential, albeit indirect, link for allyl-substituted uridine derivatives in molecular targeting strategies.

Neuropharmacological Research: Central Mechanisms in Preclinical Models

Preclinical investigations have also explored the neuropharmacological effects of N(3)-Allyluridine, particularly its impact on the central nervous system (CNS).

Studies in mice using intracerebroventricular (i.c.v.) administration have examined the effects of this compound (N3-AUd) on CNS activity nih.govresearchgate.net. N3-AUd was found to potentiate pentobarbital-induced sleep and exert a synergistic effect with diazepam in motor incoordination experiments, although N3-AUd itself did not cause motor incoordination nih.gov. N3-AUd also decreased spontaneous activity in mice nih.gov. These findings suggest that N3-allylated compounds may have more direct depressant effects on the CNS compared to their parent compounds, uridine (Ud) and thymidine (B127349) (Td) nih.gov.

Research on other uridine derivatives, such as N3-phenacyluridine and N3-benzyluridine, has also indicated potent hypnotic and sedative activities, suggesting a role for N3-substituted uridine structures in modulating CNS function researchgate.netnih.gov. These effects are potentially mediated through interactions with a putative uridine receptor in the CNS, which may play a role in sleep regulation nih.gov. While the precise central mechanisms of N3-AUd are still being elucidated, these studies highlight its potential as a CNS depressant and suggest involvement of pathways related to sleep induction and motor activity regulation nih.govresearchgate.netnih.govijmrhs.com.

Interactive Data Table: Effects of this compound (N3-AUd) and Related Compounds on CNS in Mice

| Compound | Administration Route | Effect on Pentobarbital-induced Sleep | Effect on Diazepam-induced Motor Incoordination | Effect on Spontaneous Activity | Reference |

| This compound | i.c.v. | Potentiation (dose-dependent) | Synergistic effect | Decreased | nih.gov |

| N3-Allylthymidine | i.c.v. | Potentiation (dose-dependent) | Synergistic effect | Decreased | nih.gov |

| Uridine | i.c.v. | Potentiation | No synergistic effect reported | Decreased | nih.gov |

| Thymidine | i.c.c. | Potentiation | Synergistic effect | Decreased | nih.gov |

Note: i.c.v. = intracerebroventricular

Central Nervous System Depressant Effects

Studies in mice have demonstrated that N3-AUd and related N3-substituted uridine derivatives exhibit CNS depressant effects. Intracerebroventricular (i.c.v.) administration of N3-AUd and N(3)-allylthymidine (N3-ATd) was found to potentiate pentobarbital-induced sleep in a dose-dependent manner. nih.gov The effects of N3-AUd and N3-ATd on prolonging pentobarbital-induced sleep were observed to be greater than those of their parent compounds, uridine (Ud) and thymidine (Td). nih.gov

Further evidence of CNS depressant activity includes the synergistic effect of N3-AUd, N3-ATd, and Td with diazepam in inducing motor incoordination, even though these compounds did not inherently cause motor incoordination on their own. nih.gov Additionally, N3-AUd and its analogues have been shown to decrease spontaneous activity in mice. nih.govnih.gov

Research on N3-substituted derivatives of 2',3'-O-isopropylideneuridine also indicated CNS depressant effects, with certain derivatives demonstrating synergism with barbiturates and causing a decrease in spontaneous activity. nih.gov These findings suggest that substitution at the N3-position of uridine and related nucleosides can impart CNS depressant properties. nih.gov

Antinociceptive Actions and Associated Pathways

Investigations have also explored the potential antinociceptive (pain-relieving) effects of N3-substituted pyrimidine (B1678525) nucleosides, including uridine derivatives. While the provided search results primarily focus on CNS depressant and receptor binding aspects, one source mentions the evaluation of antinociceptive effects for a range of N(3)-substituted derivatives of uridine and related compounds. researchgate.net Specific derivatives, such as N(3)-(2',4'-Dimethoxyphenacyl)uridine, N(3)-(2',4'-dimethoxyphenacyl)-2'-deoxyuridine, and N(3)-(2',5'-dimethoxyphenacyl)arabinofuranosyluracil, showed notable antinociceptive effects in hot plate tests in mice. researchgate.net These effects were reported to be several times greater than that of N(3)-phenacyluridine. researchgate.net The structure-activity relationship of these N(3)-substituted pyrimidine nucleosides in relation to their antinociceptive effects has been a subject of discussion. researchgate.net

Receptor Binding Affinity and Selectivity Studies (e.g., Uridine Receptor)

Mechanistic studies have investigated the interaction of N3-substituted uridine derivatives with CNS receptors, particularly a proposed "uridine receptor." oup.comresearchgate.netnih.govnih.gov N3-phenacyluridine, an analogue of N3-AUd, has been a key compound in these studies due to its potent hypnotic activity. oup.comnih.gov

Radioligand binding assays using [³H]N3-phenacyluridine have demonstrated specific binding sites in synaptic membranes prepared from bovine brain, particularly enriched in the striatum and thalamus. oup.comnih.gov Scatchard analysis of this binding revealed a single component binding site, which has been proposed as a novel "uridine receptor" linked to the hypnotic activity of uridine derivatives. oup.comresearchgate.netnih.gov

Studies have shown that N3-phenacyluridine and its active metabolite, N3-(S)-(+)-α-hydroxy-β-phenethyluridine, bind to this uridine binding site. oup.comresearchgate.netnih.gov The stereospecificity observed in the CNS depressant effects of oxopyrimidine nucleoside derivatives further supports the existence of specific binding sites for these compounds. oup.com

While N3-phenacyluridine shows high pharmacological activity, its affinity for benzodiazepine (B76468), GABA, 5-HT, and adenosine (B11128) receptors has been reported as quite low, suggesting a distinct mechanism of action mediated through the proposed uridine receptor. oup.comresearchgate.netnih.gov However, some interaction with the benzodiazepine binding site has been observed, although the effect of N3-phenacyluridine on this site was found to be distinguishable from that of barbiturates. oup.com

The binding affinity for synaptic membranes from bovine thalamus has been examined for various N3-phenacyl substituted pyrimidine nucleosides with CNS depressant activity. nih.gov These studies indicate a potential relationship between the CNS depressant effect of pyrimidine nucleoside derivatives and their affinity for the uridine binding site. nih.gov

Prodrug Strategies for N(3)-Allyluridine and Analogues

Prodrug strategies are employed to improve the pharmacokinetic and biopharmaceutical properties of drug molecules, including N(3)-Allyluridine and its analogues. This approach involves chemically modifying the parent compound to an inactive or less active precursor that is subsequently converted in vivo to the active drug. mdpi.comijpsonline.comresearchgate.netnih.govinnovareacademics.in

Conceptual Framework for Prodrug Design

The conceptual framework for prodrug design revolves around overcoming limitations of the parent drug, such as poor solubility, low permeability, insufficient absorption, lack of target specificity, rapid metabolism, or toxicity. mdpi.comijpsonline.comresearchgate.netnih.gov Prodrugs are designed to be bioreversible derivatives that undergo enzymatic and/or chemical transformation in the body to release the active drug. mdpi.comresearchgate.netinnovareacademics.in The ideal prodrug is pharmacologically inactive until it is converted to the active form. mdpi.com

Modern prodrug design considers molecular and cellular factors, including membrane transporters and the expression and distribution of specific enzymes, to achieve targeted delivery and activation. nih.gov This targeted approach aims to exploit carrier-mediated transport for enhanced permeability and specific enzymes for efficient conversion to the active parent drug. nih.gov

Bioreversible Linkers and Enzymatic/Chemical Activation

A key aspect of prodrug design is the use of bioreversible linkers that connect the parent drug to a carrier molecule (in the case of carrier-linked prodrugs) or are part of the modified parent structure (in the case of bioprecursors). ijpsonline.comresearchgate.netinnovareacademics.in These linkers are designed to be cleaved in vivo through enzymatic or chemical processes, releasing the active drug. ijpsonline.cominnovareacademics.in

Common functional groups amenable to prodrug design include hydroxyl, amino, and carboxylic acid groups, which can be modified to form linkages like esters, amides, carbonates, and phosphates. researchgate.netacs.org Ester bonds are frequently used in carrier prodrug design and can be hydrolyzed by esterases found in various tissues. The bioconversion of carrier-linked prodrugs is primarily hydrolytic, often catalyzed by extra-hepatic enzymes. innovareacademics.in Bioprecursor prodrugs, on the other hand, may involve redox systems or phase I metabolizing enzymes for activation. ijpsonline.cominnovareacademics.in

The design must ensure that the prodrug has suitable chemical and enzymatic stability, degrading at the appropriate time and site to release the active drug without causing toxicity from the prodrug itself or its promoiety.

Modulation of Permeability and Bioavailability in Preclinical Models

Prodrug strategies are frequently employed to enhance drug permeability and, consequently, bioavailability in preclinical models. nih.govnih.govmdpi.compion-inc.com Low permeability and poor solubility are common factors limiting oral bioavailability. pion-inc.com Prodrug derivatization can modify the physicochemical properties of a drug, such as increasing lipophilicity or solubility, to improve its passage across biological membranes. mdpi.comnih.govmdpi.com

Preclinical studies evaluate the permeability of prodrugs using various methods, including in vitro assays (e.g., Caco-2 cells), ex vivo techniques (e.g., everted gut sacs, diffusion chambers), and in situ perfusion methods. acs.orgnih.gov These studies help assess how effectively the prodrug can cross intestinal barriers or the blood-brain barrier. nih.gov

Advanced Methodological Approaches in N 3 Allyluridine Academic Research

Analytical and Spectroscopic Characterization Techniques

The foundational step in researching any new chemical entity is its unambiguous structural confirmation and purity assessment. High-resolution spectroscopy and chromatography are the cornerstones of this process, providing detailed information about the molecule's atomic arrangement, molecular weight, and the presence of any impurities.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including N(3)-Allyluridine. researchgate.net It provides precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the confirmation of the uridine (B1682114) scaffold, the presence and connectivity of the N(3)-allyl group, and the stereochemistry of the ribose sugar.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify all unique proton and carbon signals in the molecule. For N(3)-Allyluridine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the uracil (B121893) base (H-5 and H-6), the ribose sugar (H-1' to H-5'), and the allyl group attached to the N(3) position. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide information on the electronic environment and neighboring atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity. ipb.pt

COSY experiments reveal proton-proton couplings within the same spin system, helping to trace the connections within the ribose ring and the allyl group.

HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached proton's signal.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the allyl group to the N(3) position of the uracil ring and linking the ribose sugar to the N(1) position.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which helps to establish the preferred conformation of the nucleoside ( syn vs. anti) around the glycosidic bond. nih.gov

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) & Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-6 | Doublet (d) | C-6 |

| H-5 | Doublet (d) | C-5 |

| H-1' | Doublet (d) | C-1' |

| H-2' | Multiplet (m) | C-2' |

| H-3' | Multiplet (m) | C-3' |

| H-4' | Multiplet (m) | C-4' |

| H-5'a, H-5'b | Multiplet (m) | C-5' |

| N-CH₂ (Allyl) | Multiplet (m) | N-CH₂ (Allyl) |

| CH (Allyl) | Multiplet (m) | CH (Allyl) |

| =CH₂ (Allyl) | Multiplet (m) | =CH₂ (Allyl) |

| - | - | C-2 |

| - | - | C-4 |

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For N(3)-Allyluridine, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm its elemental composition with high confidence. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the intact molecular ion, usually as a protonated species [M+H]⁺.

Tandem mass spectrometry (MS/MS or MSⁿ) is employed to further confirm the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern serves as a molecular fingerprint. For N(3)-Allyluridine, characteristic fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the N(3)-allyl-uracil base and another corresponding to the ribose sugar. Further fragmentation of the base would also be expected. This technique is crucial for distinguishing between isomers, which have the same mass but different structures and fragmentation patterns. mdpi.com

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Anticipated Fragmentation Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₇N₂O₆⁺ | 285.1081 | Protonated parent molecule |

| [M+Na]⁺ | C₁₂H₁₆N₂O₆Na⁺ | 307.0900 | Sodium adduct of parent molecule |

| [Base+H]⁺ | C₇H₉N₂O₂⁺ | 153.0659 | N(3)-allyl-uracil fragment after glycosidic bond cleavage |

| [Ribose-H₂O+H]⁺ | C₅H₉O₄⁺ | 133.0501 | Ribose sugar fragment after glycosidic bond cleavage and water loss |

Chromatographic Purity and Separation Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthesized compounds like N(3)-Allyluridine. ptfarm.pl The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For nucleoside analogs, Reverse-Phase HPLC (RP-HPLC) is most commonly used. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net A UV detector is commonly employed for detection, as the uracil ring of N(3)-Allyluridine has a strong UV absorbance maximum around 260 nm. The purity of a sample is determined by integrating the area of the main peak corresponding to N(3)-Allyluridine and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method should demonstrate high resolution, good peak shape, and sensitivity for potential impurities. rsc.orgnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Column Temperature | 25-30 °C |

In Vitro Biochemical and Cellular Assay Development

Once N(3)-Allyluridine has been synthesized and its structure and purity are confirmed, its biological activity can be investigated using a variety of in vitro assays. These assays are designed to measure the compound's interaction with specific biological targets, such as enzymes or receptors, in a controlled laboratory setting.

Enzyme Kinetics and Activity Assays

Enzyme kinetics assays are performed to determine if N(3)-Allyluridine can act as a substrate, activator, or inhibitor of a specific enzyme. researchgate.net As a uridine analog, potential targets could include enzymes involved in nucleoside metabolism, such as uridine phosphorylase or uridine kinase.

To test for inhibition, the rate of the enzymatic reaction is measured in the presence of varying concentrations of N(3)-Allyluridine. The data are then analyzed to determine key inhibitory parameters:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of N(3)-Allyluridine required to reduce the enzyme's activity by 50%.

Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

Mechanism of Inhibition: By measuring reaction rates at different substrate and inhibitor concentrations, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) can be elucidated using graphical methods like Lineweaver-Burk plots. nih.gov

These assays can be performed using various detection methods, such as spectrophotometry, fluorimetry, or mass spectrometry, depending on the specific reaction being monitored. nih.gov

| N(3)-Allyluridine Conc. (µM) | Enzyme Activity (% of Control) | Calculated Parameter |

|---|---|---|

| 0 (Control) | 100% | IC₅₀, Kᵢ |

| 0.1 | Data Point | |

| 1 | Data Point | |

| 10 | Data Point | |

| 100 | Data Point | |

| 1000 | Data Point |

Ligand-Receptor Binding Assays (e.g., Radioligand and Non-radioactive Formats)

Ligand-receptor binding assays are used to quantify the interaction between a ligand (in this case, N(3)-Allyluridine) and a specific receptor. nih.gov These assays are fundamental in pharmacology for discovering compounds that can modulate receptor function. The primary goal is to determine the binding affinity of the ligand for the receptor, typically expressed as the dissociation constant (Kₑ). nih.govresearchgate.net

Radioligand Binding Assays: This classic format is highly sensitive and robust.

Saturation Binding: A fixed amount of receptor preparation (e.g., cell membranes) is incubated with increasing concentrations of a radiolabeled version of N(3)-Allyluridine to determine the Kₑ and the maximum receptor density (Bₘₐₓ). nih.gov

Competition Binding: This is more common for unlabeled compounds. Here, the receptor is incubated with a fixed concentration of a known radioligand (a molecule that binds to the same site) and increasing concentrations of the unlabeled competitor, N(3)-Allyluridine. The ability of N(3)-Allyluridine to displace the radioligand is measured, and from this, the inhibitory constant (Kᵢ) can be calculated, which reflects its binding affinity. uky.edu

Non-radioactive Formats: Due to safety and disposal concerns with radioactivity, several non-radioactive formats have been developed. These include:

Fluorescence Polarization (FP): Based on the change in the rotational speed (and thus polarization) of a fluorescently labeled ligand when it binds to a larger receptor molecule.

Surface Plasmon Resonance (SPR): A label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor, providing real-time kinetic data (association and dissociation rates).

Fluorescence Resonance Energy Transfer (FRET): Measures energy transfer between two fluorescent molecules (one on the receptor, one on the ligand) when they are in close proximity upon binding.

| N(3)-Allyluridine Conc. (log M) | Specific Binding of Radioligand (%) | Calculated Parameter |

|---|---|---|

| -10 | Data Point | IC₅₀, Kᵢ |

| -9 | Data Point | |

| -8 | Data Point | |

| -7 | Data Point | |

| -6 | Data Point | |

| -5 | Data Point | |

| -4 | Data Point |

Based on a comprehensive review of publicly available scientific literature, there is currently no specific information available regarding the application of advanced methodological approaches such as cell-based assays for mechanistic and efficacy profiling, computational chemistry, or molecular modeling focused solely on the chemical compound “N(3)-Allyluridine.”

Extensive searches for academic research detailing the use of these advanced techniques for N(3)-Allyluridine did not yield any relevant results. The requested sections and subsections, which include:

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

could not be populated with scientifically accurate and specific data for N(3)-Allyluridine due to the absence of published research in these areas.

While the search results provided general information on the methodologies themselves and their application to other uridine derivatives or different chemical entities, they contained no mention of N(3)-Allyluridine. Therefore, the creation of detailed research findings, data tables, and a list of mentioned compounds specifically for N(3)-Allyluridine, as per the user's request, is not possible at this time.

It is recommended to consult specialized chemical databases or future scientific publications for any emerging research on N(3)-Allyluridine.

Future Perspectives and Emerging Research Trajectories for N 3 Allyluridine

Innovations in Nucleoside Analogue Chemistry

Innovations in nucleoside analogue chemistry are continuously expanding the chemical space of these molecules, driven by the need for improved therapeutic properties, enhanced biological activity, and novel applications. Recent advancements include the development of new synthetic methodologies, including both chemical and biocatalytic approaches, to access a wider variety of modifications on the nucleoside scaffold wikipedia.orgweebly.comchemspider.comunesp.br. These methods aim for more efficient, regioselective, and environmentally sustainable synthesis of modified nucleosides weebly.comunesp.br. For instance, palladium-catalyzed reactions have been explored for regioselective O-allylation of pyrimidine (B1678525) ribonucleosides, although a major challenge in nucleoside alkylation remains the potential for undesirable ring N-alkylations oup.com. The synthesis of N3-allyluridine has been reported, indicating that modifications at the N3 position of uridine (B1682114) are synthetically accessible nih.govmuseonaturalistico.itresearchgate.net.

The future of nucleoside analogue chemistry involves integrating chemical synthesis with biocatalysis to access novel structures that may be challenging to obtain through a single approach weebly.comchemspider.com. The exploration of different functional groups at various positions of the nucleoside, including the N3 position of the base, continues to be an area of interest for tuning properties such as lipophilicity, stacking interactions, and hydrogen bonding capabilities. While specific innovations for N(3)-Allyluridine within this broad context are not extensively detailed in the provided literature beyond its synthesis nih.govmuseonaturalistico.itresearchgate.net, the general progress in creating diverse nucleoside structures suggests potential avenues for exploring the chemical properties and reactivity of N(3)-Allyluridine for various applications.

Integration with Advanced RNA-Based Therapeutics and Gene Modulation Strategies

RNA-based therapeutics, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), microRNAs (miRNAs), and messenger RNAs (mRNAs), have revolutionized the treatment of various diseases by targeting RNA to modulate gene expression oup.comwikipedia.orgbrightpathlabs.com. Modified nucleosides are crucial components in the design of these therapeutics to improve their stability, specificity, binding affinity, and delivery, while reducing immunogenicity and off-target effects wikipedia.orgbrightpathlabs.comnih.govfishersci.com. Modifications can occur at the sugar, base, or backbone of the oligonucleotide fishersci.com. For example, 2'-O-allyl modifications have been used in chemically stabilized ribozymes to enhance desired properties oup.comfishersci.com. Pseudouridine and N1-methylpseudouridine modifications have been particularly impactful in mRNA therapeutics, improving efficacy and reducing innate immune responses wikipedia.orgbrightpathlabs.comnih.govresearchgate.net.

While the provided information does not specifically detail the integration of N(3)-Allyluridine into RNA-based therapeutics, modifications at the N3 position of pyrimidines can influence base pairing and stacking interactions, which are critical for oligonucleotide function. The allyl group at the N3 position could potentially impact the structural and biological properties of RNA if incorporated, influencing aspects like nuclease resistance, cellular uptake, or interactions with RNA-binding proteins. Future research could explore the effects of incorporating N(3)-Allyluridine into synthetic oligonucleotides to assess its impact on RNA stability, structure, and activity in gene modulation strategies. The reported synthesis of N(3)-Allyluridine provides a basis for its potential incorporation into such studies. nih.govmuseonaturalistico.itresearchgate.net

Systems Biology Approaches: Metabolomics and Transcriptomics in Research

Systems biology approaches, such as metabolomics and transcriptomics, are increasingly used to gain a comprehensive understanding of biological systems and the effects of chemical compounds researchgate.netchem960.comchemspider.combiosynth.comfishersci.commdpi.combiorxiv.org. Metabolomics involves the global analysis of metabolites within a biological sample, while transcriptomics studies the complete set of RNA transcripts. Integrating these approaches can reveal altered metabolic pathways and gene expression patterns in response to various stimuli, including exposure to nucleoside analogues researchgate.netchem960.combiosynth.comfishersci.commdpi.combiorxiv.org. These studies can help elucidate the mechanisms of action of nucleoside analogues, identify potential biomarkers, and understand their impact on cellular processes.

Research involving N3-substituted uridine derivatives has included evaluations of their pharmacological effects using in vivo models metabolomicsworkbench.orgresearchgate.net. While the provided results on N(3)-Allyluridine specifically mention its inclusion in SAR studies for hypnotic and antinociceptive activity metabolomicsworkbench.orgresearchgate.net, future investigations could employ metabolomics and transcriptomics to understand the cellular and systemic effects of N(3)-Allyluridine. Such studies could reveal how N(3)-Allyluridine is metabolized, how it affects endogenous metabolic pathways, and what changes it induces in gene expression. This could provide insights into its biological activities and potential therapeutic or toxicological profiles, even if its primary applications are found to be outside the realm of RNA therapeutics or genetic code expansion. The application of these systems biology tools would be crucial for a comprehensive understanding of the biological impact of N(3)-Allyluridine.

Data Tables

While the search results provided general information and some specific findings, there were no detailed datasets directly related to the future perspectives or emerging research trajectories solely for N(3)-Allyluridine that could be presented in interactive data tables for sections 7.1-7.4. The data found were either general to nucleoside analogues or specific to other modified nucleosides or broader biological processes.

Q & A

Q. What protocols ensure ethical data sharing in multi-institutional studies involving N(3)-Allyluridine?

- Methodological Answer : Draft data use agreements (DUAs) specifying access rights, attribution, and embargo periods. Use blockchain-based platforms for auditable data tracking. Acknowledge contributors via CRediT taxonomy (e.g., "synthesis," "validation") and disclose conflicts of interest per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.